Enhanced Acidity vs. Sulfanilic Acid: 10^4.38-Fold Difference in Acid Strength
4-(Dimethylamino)benzenesulfonic acid exhibits a predicted pKa of -1.15±0.50, whereas the comparator sulfanilic acid (4-aminobenzenesulfonic acid) has a measured pKa of 3.23 in water [1]. This represents a difference of 4.38 pKa units, equating to approximately a 24,000-fold higher acid strength for the dimethylamino derivative. The enhanced acidity stems from the electron-donating dimethylamino group which stabilizes the conjugate base through resonance and inductive effects, a feature absent in the primary amine comparator.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | -1.15±0.50 (predicted) |
| Comparator Or Baseline | Sulfanilic acid: 3.23 (measured in H2O) |
| Quantified Difference | ΔpKa = 4.38 units; ~24,000-fold difference in Ka |
| Conditions | Predicted pKa for target; measured pKa at 25°C in water for comparator |
Why This Matters
The 24,000-fold acidity enhancement dictates the compound's suitability for reactions requiring strong acid catalysis or low-pH environments where sulfanilic acid would be ineffective.
- [1] Ptable. Sulfanilic acid. https://ptable.com/wiki/compounds/Sulfanilic_acid View Source
